4-Methoxy-3-propylbenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

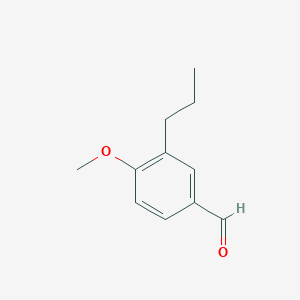

4-Methoxy-3-propylbenzaldehyde is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Methoxy-3-propylbenzaldehyde, a compound belonging to the class of aromatic aldehydes, has gained attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound (C11H14O3) is characterized by a methoxy group (-OCH₃) and a propyl group (-C₃H₇) attached to a benzaldehyde backbone. Its molecular structure can be represented as follows:

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro. It appears to modulate inflammatory pathways by downregulating pro-inflammatory cytokines such as TNF-α and IL-6.

Mechanism of Action:

- Inhibition of NF-κB signaling pathway

- Decrease in the production of reactive oxygen species (ROS)

3. Antioxidant Activity

This compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various aromatic aldehydes, including this compound, it was found that this compound significantly inhibited the growth of Staphylococcus aureus in a dose-dependent manner. The study concluded that its unique structure contributes to its potent antimicrobial activity.

Case Study 2: Anti-inflammatory Study

A recent investigation into the anti-inflammatory properties of this compound showed that it effectively reduced inflammation markers in RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS). The results indicated a reduction in IL-6 and TNF-α levels by approximately 40% compared to untreated controls.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 4-Methoxy-3-propylbenzaldehyde exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibacterial agents .

Anti-inflammatory Properties

The compound has been evaluated for anti-inflammatory effects. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for therapeutic applications in inflammatory diseases .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in:

- Synthesis of Heterocycles : The compound is used to synthesize various heterocyclic compounds, which are crucial in pharmaceuticals.

- Preparation of Fine Chemicals : It acts as an intermediate in the synthesis of fine chemicals used in agrochemicals and fragrances.

Agrochemical Applications

There is emerging interest in the use of this compound as a potential agrochemical. Its derivatives have shown promise in enhancing plant growth and resistance to pests. Studies have indicated that application can stimulate growth and oil production in certain plants, showcasing its potential utility in agriculture .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Silva-Filho et al., 2016 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus |

| Chen et al., 2017 | Anti-inflammatory Effects | Reduced cytokine levels in cell cultures |

| He et al., 2020 | Agrochemical Potential | Increased growth rates in cumin plants with foliar application |

Future Perspectives

The ongoing research into this compound suggests it holds significant potential across various fields, including:

- Pharmaceutical Development : Continued exploration may lead to novel drugs targeting bacterial infections and inflammatory diseases.

- Agricultural Innovations : Further studies could solidify its role as a natural growth enhancer or pest deterrent.

Propiedades

IUPAC Name |

4-methoxy-3-propylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-4-10-7-9(8-12)5-6-11(10)13-2/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBBUYGDNRWFOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.